molecular formula C11H16N2 B091519 3-Methyl-4-(pyrrolidin-1-yl)aniline CAS No. 16089-43-3

3-Methyl-4-(pyrrolidin-1-yl)aniline

Cat. No.: B091519
CAS No.: 16089-43-3
M. Wt: 176.26 g/mol
InChI Key: HXGBHCCAZHQXQV-UHFFFAOYSA-N
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Description

3-Methyl-4-(pyrrolidin-1-yl)aniline is a pyrrolidine-containing aniline derivative that serves as a versatile chemical intermediate in medicinal chemistry and drug discovery. Its primary research value lies in its role as a key precursor and building block for the synthesis of novel bioactive molecules. Recent scientific studies have utilized this compound in the development of potent anti-HCV (Hepatitis C Virus) agents, where structural analogs have demonstrated significant inhibitory activity against virus replication by targeting host innate immunity factors such as human APOBEC3G (hA3G) . Furthermore, the pyrrolidine moiety is a privileged structure in pharmacology, known to contribute to a wide spectrum of biological activities. Researchers are exploring derivatives of this compound for their potential in creating new therapeutic candidates with analgesic and anti-inflammatory properties, aiming to develop safer non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles . Its incorporation into larger, more complex structures allows researchers to explore structure-activity relationships (SAR) and optimize the potency, selectivity, and drug-like properties of potential lead compounds for a range of diseases .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-pyrrolidin-1-ylaniline
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InChI

InChI=1S/C11H16N2/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGBHCCAZHQXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3066007
Record name Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-
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Molecular Weight

176.26 g/mol
Source PubChem
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CAS No.

16089-43-3
Record name 3-Methyl-4-(1-pyrrolidinyl)benzenamine
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Record name Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-
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Record name Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-
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Record name Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-
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Record name 3-methyl-4-(pyrrolidin-1-yl)aniline
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Strategic Chemical Synthesis of 3 Methyl 4 Pyrrolidin 1 Yl Aniline

Foundational Methodologies for Aniline (B41778) Synthesis

The construction of the aniline core can be approached through several well-established and modern synthetic strategies. These methods provide the fundamental tools that can be adapted for the synthesis of more complex derivatives.

Classical Reduction and Amination Pathways

Historically, the most common method for preparing primary anilines is the reduction of the corresponding nitroarenes. This transformation is highly reliable and can be achieved using a variety of reducing agents. Classical methods often employ metals such as iron, zinc, or tin in the presence of an acid like hydrochloric acid. researchgate.netyoutube.com For instance, the reduction of nitrobenzene (B124822) to aniline using tin and concentrated hydrochloric acid is a classic laboratory procedure. youtube.com Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with hydrogen gas, is another widely used and often cleaner method for this reduction. youtube.comyoutube.com

Another classical approach is reductive amination, which allows for the formation of amines from carbonyl compounds (aldehydes or ketones). organic-chemistry.orgrsc.org This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. rsc.orgrsc.org Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). organic-chemistry.org While highly effective for producing a wide range of amines, this method is generally used for alkylamines and is less direct for the synthesis of primary anilines from non-amine precursors. thieme-connect.comthieme-connect.com

Table 1: Comparison of Classical Aniline Synthesis Methods
MethodStarting MaterialKey ReagentsAdvantagesLimitations
Nitroarene Reduction NitroareneFe/HCl, Sn/HCl, H₂/Pd/C researchgate.netyoutube.comyoutube.comHigh yields, readily available starting materials.Use of strong acids and metal sludge can be harsh and generate waste. researchgate.net
Reductive Amination Aldehyde or KetoneAmine, NaBH₄, NaBH(OAc)₃ organic-chemistry.orgthieme-connect.comGood for substituted amines, avoids overalkylation. thieme-connect.comLess direct for primary anilines; requires a carbonyl precursor.

Transition Metal-Catalyzed Coupling Reactions

The advent of transition metal catalysis has revolutionized the synthesis of anilines, offering milder conditions and broader functional group tolerance compared to classical methods. wikipedia.org The most prominent of these is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.orgrsc.orgorganic-chemistry.org This reaction has become a staple in medicinal and process chemistry for its remarkable scope and efficiency. portonpharma.com Various generations of phosphine (B1218219) ligands have been developed to improve catalyst performance, allowing for the coupling of a vast array of amines and aryl halides under increasingly mild conditions. wikipedia.orgorganic-chemistry.org

Copper-catalyzed reactions, such as the Ullmann condensation, represent an older but still relevant method for C-N bond formation. wikipedia.orgresearchgate.net Traditional Ullmann reactions required harsh conditions, but modern advancements with new ligand systems have made copper-catalyzed aminations more practical and economical alternatives to palladium-based methods. researchgate.netnih.gov These reactions are particularly useful for coupling aryl halides with various nitrogen nucleophiles, including anilines and alkylamines. nih.gov

Table 2: Overview of Key Transition Metal-Catalyzed Aminations
ReactionMetal CatalystTypical SubstratesKey Features
Buchwald-Hartwig Amination Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) with phosphine ligands rsc.orgportonpharma.comAryl Halides/Triflates + AminesBroad scope, high functional group tolerance, mild conditions. wikipedia.org
Ullmann Condensation Copper (e.g., CuI, CuO) wikipedia.orgnih.govAryl Halides + Amines/AlcoholsEconomical metal catalyst, effective for N-heterocycles. nih.gov

Design and Implementation of Synthetic Routes to 3-Methyl-4-(pyrrolidin-1-yl)aniline

Synthesizing the target molecule, this compound, requires a careful strategy that controls the placement of three different substituents on the aromatic ring. This involves selecting appropriate starting materials and reaction sequences to achieve the desired regiochemistry.

Strategies for Incorporating the Pyrrolidinyl Moiety

A key step in the synthesis is the introduction of the pyrrolidine (B122466) ring onto the benzene (B151609) core. A highly effective and common strategy for this is through nucleophilic aromatic substitution (SNA_r). This reaction works best when the aromatic ring is "activated" by a strong electron-withdrawing group, such as a nitro group (-NO₂), positioned ortho or para to a good leaving group, like a halogen (especially fluorine). masterorganicchemistry.com

A plausible synthetic route would, therefore, begin with a precursor like 4-Fluoro-3-methyl-1-nitrobenzene . The fluorine atom at C4 is activated by the para-nitro group, making it susceptible to displacement by a nucleophile. Reacting this precursor with pyrrolidine would lead to the formation of 1-(2-Methyl-4-nitrophenyl)pyrrolidine . The final step would then be the reduction of the nitro group to an amine, using standard methods like catalytic hydrogenation (H₂/Pd/C) or metal/acid reduction, to yield the final product, This compound . youtube.comresearchgate.net

Alternatively, a transition metal-catalyzed approach could be employed. For instance, a Buchwald-Hartwig amination could couple pyrrolidine with a suitably substituted aryl halide, such as 4-Bromo-2-methylaniline . wikipedia.orggoogle.com However, this route may face challenges with selectivity and potential side reactions due to the presence of the free amino group on the starting material.

Regioselective Synthesis Considerations for Substituted Anilines

Achieving the correct 1,3,4-substitution pattern is critically dependent on the directing effects of the substituents on the aromatic ring during electrophilic or nucleophilic substitution reactions. wikipedia.org

In the proposed SNA_r route starting from a toluene (B28343) derivative, the initial step would be the nitration of m-toluidine (B57737) (3-methylaniline) or its acetylated derivative, N-(3-methylphenyl)acetamide. The methyl group (-CH₃) is an ortho-, para-director, while the amino group (-NH₂) or acetamido group (-NHAc) is also a strong ortho-, para-director. organicchemistrytutor.comlibretexts.orgchemguide.co.uk Their combined influence would direct an incoming electrophile (like the nitronium ion, NO₂⁺) to positions 2, 4, and 6. Nitration would likely yield a mixture of isomers, from which the desired 4-nitro-3-methylaniline intermediate would need to be separated. Subsequent diazotization followed by a Sandmeyer-type reaction could then be used to install the fluorine at the 4-position before the nucleophilic substitution with pyrrolidine.

The directing effects are paramount. For example, in an SNAr reaction, the rate is significantly enhanced when an electron-withdrawing group is ortho or para to the leaving group, as this placement allows for the stabilization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.comstackexchange.com Placing the nitro group meta to the leaving group results in a much slower reaction. masterorganicchemistry.com This principle dictates the choice of 4-Fluoro-3-methyl-1-nitrobenzene as an ideal precursor, ensuring that the nucleophilic attack by pyrrolidine occurs efficiently at the desired position. stackexchange.com

Methodological Advancements and Process Optimization

Modern organic synthesis continually seeks to improve efficiency, sustainability, and scalability. For the synthesis of complex anilines, recent advancements focus on optimizing catalyst systems and exploring novel reaction pathways.

In the context of palladium-catalyzed aminations like the Buchwald-Hartwig reaction, process optimization often involves fine-tuning the choice of ligand, base, and solvent to maximize yield and minimize catalyst loading. portonpharma.comqueensu.ca The development of pre-catalysts and highly active ligand systems allows these reactions to proceed under milder conditions and with greater efficiency. nih.gov For industrial applications, moving from batch to continuous-flow reactors, sometimes assisted by technologies like acoustic irradiation to handle precipitates, can significantly improve throughput and process control. researchgate.net

Furthermore, the field of photoredox catalysis has emerged as a powerful tool for forming C-N bonds under exceptionally mild conditions using visible light. thieme-connect.comcjcatal.com These methods can enable transformations that are difficult to achieve with traditional thermal heating and offer new avenues for creating complex amine structures. acs.orgmdpi.com While a specific photoredox route to this compound may not be established, the principles could be applied to develop novel, energy-efficient syntheses in the future.

Application of Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be approached through several routes, with the Buchwald-Hartwig amination being a prominent and versatile method for constructing the key carbon-nitrogen bond. This reaction typically involves the palladium-catalyzed coupling of an aryl halide, such as 4-halo-3-methylaniline, with pyrrolidine. The application of green chemistry principles to this process is crucial for developing a sustainable and economically viable manufacturing route.

Atom economy is a core principle of green chemistry that seeks to maximize the incorporation of all materials used in the synthesis into the final product. In the context of the Buchwald-Hartwig amination for synthesizing this compound, the ideal reaction would see all atoms from the 4-halo-3-methylaniline and pyrrolidine incorporated into the desired product.

Table 1: Theoretical Atom Economy of the Buchwald-Hartwig Amination for this compound Synthesis

Reactant 1 (Aryl Halide)Molecular Weight ( g/mol )Reactant 2 (Amine)Molecular Weight ( g/mol )ProductMolecular Weight ( g/mol )By-productMolecular Weight ( g/mol )Theoretical Atom Economy (%)
4-Fluoro-3-methylaniline125.14Pyrrolidine71.12This compound176.26HF20.0189.8
4-Chloro-3-methylaniline141.59Pyrrolidine71.12This compound176.26HCl36.4682.9
4-Bromo-3-methylaniline186.04Pyrrolidine71.12This compound176.26HBr80.9168.5
4-Iodo-3-methylaniline233.04Pyrrolidine71.12This compound176.26HI127.9158.6

As illustrated in the table, the choice of the leaving group on the aryl halide significantly impacts the atom economy. The use of a lighter leaving group, such as fluorine, results in a higher theoretical atom economy. While palladium-catalyzed aminations of aryl fluorides can be challenging, advancements in ligand design are making these transformations more feasible.

Traditional Buchwald-Hartwig aminations often employ solvents such as toluene, xylene, and 1,4-dioxane, which are associated with environmental and health concerns. acsgcipr.org Research into greener alternatives has identified several promising options.

Recent studies have highlighted 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) as preferable solvents for Buchwald-Hartwig cross-coupling reactions. nsf.govacs.orgacs.org These solvents are considered greener due to their lower toxicity and better biodegradability profiles compared to traditional aromatic hydrocarbons and ethers. acs.org Kinetic studies have shown that 2-MeTHF can even lead to faster reaction rates compared to solvents like 1,2-dimethoxyethane (B42094) (DME). nsf.gov

Furthermore, the use of water as a reaction medium, often with the aid of surfactants to form micelles, has been successfully demonstrated for Buchwald-Hartwig aminations. rsc.org This approach offers significant environmental benefits by eliminating the need for organic solvents. Solvent-free, or neat, reaction conditions have also been reported, representing an ideal scenario from a green chemistry perspective. acsgcipr.org

Table 2: Comparison of Solvents for Buchwald-Hartwig Amination

SolventClassificationKey Considerations
Toluene, XyleneAromatic HydrocarbonHazardous air pollutants, potential for neurological effects. acsgcipr.org
1,4-DioxaneEtherProbable human carcinogen, persistent in the environment. acsgcipr.org
2-MeTHFBio-based EtherDerived from renewable resources, lower toxicity. nsf.govacs.org
MTBEEtherLower toxicity than many traditional solvents, but concerns about groundwater contamination. nsf.govacs.org
WaterAqueousEnvironmentally benign, non-flammable, non-toxic. rsc.org
None (Neat)Solvent-FreeEliminates solvent waste, can lead to higher reaction concentrations and rates. acsgcipr.org

The palladium catalyst is a cornerstone of the Buchwald-Hartwig amination. Green catalytic strategies focus on maximizing the efficiency and reusability of the catalyst to minimize waste and cost.

The development of highly active and stable palladium-ligand complexes is crucial. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have been instrumental in improving the efficiency and scope of the reaction. youtube.com These ligands can enhance the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. youtube.com The use of well-defined, air- and moisture-stable precatalysts, such as [(NHC)PdCl2(aniline)] complexes, simplifies handling and improves reproducibility. nih.gov

A holistic approach to green synthesis involves minimizing waste at every stage of the process. In the context of synthesizing this compound, this extends beyond solvent and catalyst considerations to include the choice of reagents and reaction conditions.

The primary by-product in a Buchwald-Hartwig amination is the salt formed from the base and the leaving group of the aryl halide. The choice of base can influence the reaction efficiency and the nature of the by-product. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). While stronger bases like NaOtBu are often effective, weaker, more environmentally benign bases are preferable if they provide adequate reactivity.

Side reactions can also contribute to waste generation. A potential side reaction in the Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide, which leads to the formation of an undesired arene and reduces the yield of the target product. wikipedia.org Careful optimization of the catalyst system and reaction conditions is necessary to minimize such unproductive pathways. youtube.com

Advanced Analytical Characterization and Purity Assessment of 3 Methyl 4 Pyrrolidin 1 Yl Aniline

Chromatographic Techniques for Separation and Analysis

Chromatography is indispensable for separating 3-Methyl-4-(pyrrolidin-1-yl)aniline from reaction precursors, byproducts, and degradation products. The choice of technique depends on the specific analytical goal, whether it is for routine purity checks, quantitative analysis, or preparative-scale purification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this analysis. In a typical setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

An established method for analyzing this compound utilizes a reverse-phase Newcrom R1 column. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities or for pharmacokinetic studies. sielc.com The retention time of the compound is a key identifier, while the peak area allows for precise quantification of its purity.

Table 1: Example HPLC Conditions for this compound Analysis

Parameter Condition
Column Newcrom R1 (Reverse-Phase)
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
Detection UV/Vis or Mass Spectrometry (MS)
Application Purity assessment, preparative separation, pharmacokinetics

Data sourced from an application note by SIELC Technologies. sielc.com

For more complex mixtures or trace analysis, derivatization techniques can be employed. Primary aromatic amines can be reacted with fluorescent tagging agents, allowing for highly sensitive detection by an HPLC fluorescence detector. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like aniline (B41778) derivatives. d-nb.infonih.gov For this compound, a capillary column, such as one coated with a nonpolar (e.g., SE-54) or mid-polar stationary phase, would be appropriate. epa.gov

The sample, dissolved in a volatile solvent, is injected into a heated port where it vaporizes. An inert carrier gas (like helium or nitrogen) sweeps the vaporized sample onto the column. epa.gov Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components are then detected, often by a Flame Ionization Detector (FID) or, more definitively, by a Mass Spectrometer (MS), which provides both quantitative data and structural information from the fragmentation pattern. nih.govnih.gov To improve volatility and peak shape, aniline derivatives can be derivatized prior to GC analysis. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying compounds, and determining an appropriate solvent system for column chromatography. scribd.commdpi.com For this compound, a TLC plate coated with silica (B1680970) gel (a polar stationary phase) is typically used. sigmaaldrich.com

A spot of the compound solution is applied to the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or toluene (B28343). sigmaaldrich.com As the solvent moves up the plate by capillary action, it carries the compound with it. The separation is based on the compound's relative affinity for the stationary and mobile phases. The resulting retention factor (Rƒ) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of the compound in that specific solvent system. Visualization is typically achieved under UV light. mdpi.com

Preparative Chromatography for Purification

When a high-purity sample of this compound is required, preparative chromatography is the method of choice. This is essentially a scaled-up version of analytical column chromatography or HPLC. sielc.commdpi.com The goal is to isolate the desired compound from impurities.

Flash column chromatography is a common preparative technique. A glass column is packed with a stationary phase (like silica gel), and the crude sample mixture is loaded at the top. A solvent system, often predetermined by TLC analysis, is then passed through the column under pressure. mdpi.com Different components of the mixture travel through the column at different rates and are collected in separate fractions as they elute. These fractions are then analyzed (e.g., by TLC or HPLC) to identify those containing the pure product, which are then combined and evaporated to yield the purified this compound.

Spectroscopic Approaches for Structural Elucidation

Spectroscopy is used to determine the molecular structure of a compound by measuring how it interacts with electromagnetic radiation. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing various NMR experiments, the precise connectivity and spatial relationships of atoms within this compound can be confirmed.

¹H NMR Spectroscopy : Proton NMR gives information about the number of different types of protons, their chemical environment, and their proximity to other protons.

The aromatic region would show signals for the three protons on the aniline ring. Their splitting patterns (e.g., doublet, doublet of doublets) and coupling constants would confirm their substitution pattern. rsc.org

The pyrrolidine (B122466) ring protons would appear as multiplets in the aliphatic region of the spectrum. rsc.org

A singlet corresponding to the three protons of the methyl group would be present, shifted downfield due to its attachment to the aromatic ring. rsc.orgchemicalbook.com

A broad singlet for the two protons of the amine (NH₂) group would also be expected. chemicalbook.com

¹³C NMR Spectroscopy : Carbon-13 NMR provides information on the different types of carbon atoms in the molecule.

The spectrum would show distinct signals for each of the 11 unique carbon atoms in the molecule.

Carbons of the aromatic ring would appear in the typical downfield region for sp² carbons (approx. 110-150 ppm). rsc.org

The carbons of the pyrrolidine ring and the methyl group would resonate in the upfield aliphatic region (approx. 15-55 ppm). rsc.org

2D NMR Spectroscopy : Two-dimensional NMR experiments correlate signals from different nuclei to piece together the molecular structure. youtube.comepfl.chslideshare.net

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds), helping to establish proton-proton connectivity within the aromatic and pyrrolidine rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing definitive C-H assignments. epfl.chsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for identifying quaternary carbons (those with no attached protons) and for connecting the different fragments of the molecule, such as linking the pyrrolidine ring to the correct position on the aniline ring. epfl.chsdsu.edu

Table 2: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Range Key Correlations (from 2D NMR)
¹H (Aromatic) 6.5 - 7.5 COSY correlations between adjacent aromatic protons. HMBC correlations to carbons within the ring and to the methyl and pyrrolidine carbons.
¹H (Pyrrolidine) 1.8 - 3.5 COSY correlations within the pyrrolidine spin system. HSQC correlation to pyrrolidine carbons. HMBC to the C4 of the aniline ring.
¹H (Methyl) 2.0 - 2.5 HSQC correlation to the methyl carbon. HMBC correlation to C2, C3, and C4 of the aniline ring.
¹H (Amine) 3.5 - 5.0 (broad) Typically no sharp correlations.
¹³C (Aromatic) 110 - 150 HSQC correlations to attached aromatic protons. HMBC correlations from nearby protons.
¹³C (Pyrrolidine) 20 - 55 HSQC correlations to attached pyrrolidine protons.
¹³C (Methyl) 15 - 25 HSQC correlation to the three methyl protons.

Note: These are predicted values based on typical chemical shifts for analogous structures. Actual experimental values may vary. rsc.orgrsc.org

By combining these chromatographic and spectroscopic techniques, a comprehensive analytical profile of this compound can be generated, confirming its identity and establishing its purity with a high degree of confidence.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is predicted to exhibit characteristic absorption bands that confirm the presence of the primary amine, the aromatic ring, the methyl group, and the pyrrolidine ring.

The primary amine (-NH₂) group is expected to show two distinct stretching vibrations in the region of 3400-3300 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-N stretching vibrations of the aromatic amine and the pyrrolidine ring are expected in the 1350-1250 cm⁻¹ region. Vibrations associated with the aromatic ring (C=C stretching) are anticipated to produce signals in the 1600-1450 cm⁻¹ range. The aliphatic C-H bonds of the methyl and pyrrolidine groups will show stretching vibrations in the 2975-2850 cm⁻¹ region. acs.orgnih.govmdpi.comnih.gov

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine
3100 - 3000C-H StretchAromatic Ring
2975 - 2850C-H StretchMethyl, Pyrrolidine
1620 - 1580C=C StretchAromatic Ring
1520 - 1480C=C StretchAromatic Ring
1350 - 1250C-N StretchAromatic Amine, Pyrrolidine

This table is based on characteristic infrared absorption frequencies for similar functional groups.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₁H₁₆N₂, Molecular Weight: 176.26 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 176. nih.gov

The fragmentation pattern provides valuable structural information. The molecular ion is expected to undergo fragmentation through characteristic pathways for amines and aromatic compounds. A common fragmentation for amines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. In the case of the pyrrolidine ring, this could lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment ion at m/z 147. Another likely fragmentation is the loss of the entire pyrrolidine ring. The stability of the aromatic ring means that fragments corresponding to the substituted benzene (B151609) ring are likely to be prominent. nih.govuni.lu

Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonLoss from Molecular Ion (m/z 176)
176[C₁₁H₁₆N₂]⁺ (Molecular Ion)-
161[M - CH₃]⁺Methyl radical (•CH₃)
147[M - C₂H₅]⁺ (from alpha-cleavage of pyrrolidine)Ethyl radical (•C₂H₅)
106[M - C₅H₁₀N]⁺ (loss of pyrrolidine ring and H)Pyrrolidinyl radical
91[C₇H₇]⁺ (Tropylium ion)Toluene-like fragment

This table represents predicted fragmentation patterns based on the chemical structure and general fragmentation rules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions in conjugated systems. Aniline and its derivatives typically exhibit strong absorption in the UV region due to the π → π* transitions of the benzene ring. nih.goveurjchem.com For this compound, the presence of the aniline chromophore is expected to result in two main absorption bands.

The primary absorption band (E-band) is anticipated at a shorter wavelength, while a secondary band (B-band) with fine vibrational structure is expected at a longer wavelength. The exact position of the maximum absorbance (λ_max) is influenced by the solvent and the nature of the substituents on the aromatic ring. The electron-donating pyrrolidinyl group and the methyl group are likely to cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted aniline. researchgate.netnist.gov

Expected UV-Vis Absorption Maxima for this compound

TransitionExpected λ_max Range (nm)Chromophore
π → π230 - 250Aromatic Ring
π → π280 - 310Aromatic Ring

This table provides an estimated range for the absorption maxima based on data for similar aniline derivatives.

Purity Evaluation Methodologies

Ensuring the purity of this compound is critical for its application in further research or synthesis. A combination of methods is typically employed for a comprehensive purity assessment.

Elemental Composition Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₁₁H₁₆N₂) to confirm the empirical formula and assess purity. acs.orgmdpi.com

Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightMoles in FormulaMass in FormulaPercentage (%)
CarbonC12.01111132.12174.95
HydrogenH1.0081616.1289.15
NitrogenN14.007228.01415.89
Total 176.263 100.00

This table shows the calculated theoretical elemental composition.

Quantitative Spectroscopic Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and highly effective method for determining the purity of aromatic amines like this compound. chromatographyonline.comhelsinki.finih.gov A validated HPLC method can separate the target compound from its impurities. The purity is then calculated by comparing the peak area of the main compound to the total area of all detected peaks.

A typical method would involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol. The UV detector would be set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The method's sensitivity allows for the detection of trace impurities, with limits of detection often in the low ng/mL range. chromatographyonline.comchromatographyonline.com

Purity Assessment by Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress the melting point and broaden the range over which the substance melts. Therefore, melting point determination is a fundamental and straightforward technique to assess the purity of this compound. mdpi.comscribd.comlibretexts.org

The procedure involves packing a small amount of the dry, powdered compound into a capillary tube and heating it slowly in a calibrated melting point apparatus. libretexts.org The temperatures at which melting begins and is complete are recorded as the melting range. A sharp melting range close to the literature value for the pure substance indicates high purity. For comparison, the related compound 4-(pyrrolidin-1-yl)aniline (B1331422) has a reported melting point of 51°C. sigmaaldrich.com The addition of a methyl group at the 3-position would be expected to alter this value.

Computational and Theoretical Investigations of 3 Methyl 4 Pyrrolidin 1 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are pivotal for elucidating the intrinsic properties of molecules. These calculations provide a detailed picture of the electronic and geometric landscape of 3-Methyl-4-(pyrrolidin-1-yl)aniline.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. For aniline (B41778) derivatives, the presence of both electron-donating (amino and alkyl groups) and potentially electron-withdrawing or -donating (pyrrolidinyl) substituents significantly influences the electron distribution.

Theoretical studies on similar aniline derivatives often employ Density Functional Theory (DFT) to calculate these electronic properties. researchgate.netsemanticscholar.org For instance, in related systems, the HOMO is typically localized on the electron-rich aniline ring and the nitrogen atom of the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the aromatic ring, representing the most likely region for nucleophilic attack. The trifluoromethyl group, known for its strong electron-withdrawing effect, has been shown to increase the HOMO-LUMO energy gap in similar arylimidazole derivatives, leading to a blue shift in photoluminescent emission. ossila.com This highlights how substituents can modulate the electronic properties.

The molecular electrostatic potential (MEP) map is another valuable tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. nih.govnih.gov This information is crucial for predicting how the molecule will interact with other reagents.

Computational studies on pyrrolidine-containing molecules have shown that even small energy differences between conformers can be significant. researchgate.net These studies often involve systematic searches of the potential energy surface to identify all stable conformers and the transition states connecting them. The relative energies of these conformers are typically calculated using high-level quantum mechanical methods. For instance, in a study of a fluorinated pyrrolidine (B122466) derivative, the dihedral angle between the benzene (B151609) and pyrrolidine rings was determined to be 62.6(1)°. nih.gov Similarly, for 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, the dihedral angle was found to be 26.70(14)°. bohrium.com These findings underscore the non-planar nature of such molecules.

The presence of a bulky substituent, like a tert-butyl group on the pyrrolidine ring, has been shown to strongly influence its puckering, favoring a pseudoequatorial orientation. nih.gov This demonstrates how substituents can lock the ring into specific conformations.

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure. researchgate.net

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net Comparisons between calculated and experimental shifts are often used to confirm the proposed molecular structure. nih.gov

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov These calculated spectra can aid in the assignment of experimental infrared (IR) and Raman bands to specific vibrational modes of the molecule. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectra. researchgate.net These calculations can help to understand the nature of the electronic transitions, such as n→π* or π→π* transitions. nih.gov

The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. Often, a scaling factor is applied to the calculated frequencies to improve agreement with experimental values. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent or a biological receptor). nih.gov

For a molecule like this compound, MD simulations could be used to:

Explore the conformational space more extensively than static calculations, especially for larger systems or when solvent effects are significant.

Study the stability of different conformers and the transitions between them over time.

Investigate the interaction of the molecule with solvent molecules, providing information on solvation shells and dynamics.

Simulate the binding of the molecule to a biological target, such as an enzyme or receptor, to understand the binding mode and estimate the binding affinity. nih.gov

The stability of simulated complexes is often assessed by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions over the course of the simulation. mdpi.com

Reaction Mechanism Exploration for Synthesis and Derivatization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. nih.gov For the synthesis of this compound and its derivatives, computational methods can be employed to:

Elucidate Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a reaction can be constructed. nih.gov This allows for the identification of the most likely reaction mechanism. For example, a proposed mechanism for the formation of meta-substituted anilines involves the nucleophilic addition of an enamine to a 1,3-diketone, followed by cyclization and dehydration. beilstein-journals.org

Predict Reactivity and Regioselectivity: Computational models can explain why certain reactions are favored over others and predict the regioselectivity of reactions, such as in Michael additions involving pyrrolidine enamines. researchgate.net

Understand Catalytic Cycles: For catalyzed reactions, computational methods can be used to model the entire catalytic cycle, identifying the role of the catalyst at each step. The synthesis of pyrrolidines, for example, can be achieved through various catalytic methods, including those using iridium or rhodium complexes. organic-chemistry.org The mechanism of Mannich reactions catalyzed by amines and acids has also been studied computationally, revealing that the decomposition of the Mannich base can be the rate-limiting step. mdpi.com

Computational Design and Virtual Screening of Analogues

The insights gained from computational studies can be leveraged to design new molecules with desired properties. This is a cornerstone of modern drug discovery and materials science.

Analogue Design: By understanding the structure-activity or structure-property relationships of this compound, new analogues can be designed by modifying its structure. For example, if a particular conformation is found to be crucial for its activity, modifications can be made to stabilize that conformation. Bioisosteric replacement is a common strategy where one functional group is replaced by another with similar physical or chemical properties to improve potency or pharmacokinetic properties. nih.gov

Virtual Screening: This involves computationally screening large libraries of virtual compounds to identify those that are most likely to have the desired activity. This can be done through methods like molecular docking, where virtual compounds are "docked" into the binding site of a target protein to predict their binding affinity. nih.gov This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources. Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for activity, can also be used to screen for new molecules. mdpi.com

Chemical Reactivity and Derivatization Strategies for 3 Methyl 4 Pyrrolidin 1 Yl Aniline

Transformations of the Aniline (B41778) Moiety

The aniline core of 3-Methyl-4-(pyrrolidin-1-yl)aniline is rich in chemical reactivity, allowing for a wide range of modifications. These transformations can be broadly categorized into reactions occurring on the phenyl ring and those involving the amino group.

Electrophilic Aromatic Substitutions on the Phenyl Ring

The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of three electron-donating groups: the primary amino group (-NH₂), the pyrrolidin-1-yl group, and the methyl group (-CH₃). byjus.comchemistrysteps.com Both the amino and pyrrolidin-1-yl groups are strong activating groups and ortho-, para-directors, while the methyl group is a weaker activating group that also directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comunizin.orglibretexts.org

The combined directing effects of these substituents will dictate the regioselectivity of substitution reactions. The positions ortho to the powerful amino group (positions 2 and 6) and the position ortho to the pyrrolidin-1-yl group (position 5) are the most likely sites for electrophilic attack. Steric hindrance from the existing substituents will also play a crucial role in determining the final product distribution.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsPredicted Major Product(s)
Halogenation Br₂ in a non-polar solvent or CuX₂ in an ionic liquid beilstein-journals.org2-Bromo-5-methyl-4-(pyrrolidin-1-yl)aniline
Nitration HNO₃/H₂SO₄ (with protection of the amino group) byjus.com2-Nitro-5-methyl-4-(pyrrolidin-1-yl)aniline
Sulfonation Fuming H₂SO₄ byjus.com2-Amino-4-methyl-5-(pyrrolidin-1-yl)benzenesulfonic acid

Note: The amino group is typically protected (e.g., by acetylation) before nitration to prevent oxidation and the formation of meta-substituted products. byjus.comchemistrysteps.com

Diazotization and Subsequent Transformations

The primary aromatic amine functionality of this compound can be converted into a diazonium salt (Ar-N₂⁺) through a process called diazotization. organic-chemistry.orgbyjus.com This reaction is typically carried out by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). acs.orgicrc.ac.irrsc.org

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, providing access to a wide range of functional groups that are not easily introduced by direct substitution methods. masterorganicchemistry.comyoutube.comlibretexts.org

Sandmeyer Reaction: Treatment of the diazonium salt with copper(I) salts, such as CuCl, CuBr, or CuCN, leads to the replacement of the diazonium group with -Cl, -Br, or -CN, respectively. wikipedia.orgorganic-chemistry.org

Schiemann Reaction: The diazonium group can be replaced by fluorine by heating the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻). organic-chemistry.org

Other Transformations: The diazonium group can also be replaced by a hydroxyl group (-OH) by heating in water, or by a hydrogen atom (-H) upon treatment with hypophosphorous acid (H₃PO₂). libretexts.org

Table 2: Potential Products from Diazotization of this compound

ReactionReagent(s)Product
Diazotization NaNO₂, HCl, 0-5 °C3-Methyl-4-(pyrrolidin-1-yl)benzenediazonium chloride
Sandmeyer (Chloro) CuCl1-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzene
Sandmeyer (Bromo) CuBr1-Bromo-3-methyl-4-(pyrrolidin-1-yl)benzene
Sandmeyer (Cyano) CuCN3-Methyl-4-(pyrrolidin-1-yl)benzonitrile
Hydroxylation H₂O, heat3-Methyl-4-(pyrrolidin-1-yl)phenol
Reduction H₃PO₂1-Methyl-2-(pyrrolidin-1-yl)benzene

N-Functionalization Reactions (e.g., Alkylation, Acylation)

The nitrogen atom of the primary amino group in this compound is nucleophilic and can readily undergo alkylation and acylation reactions.

N-Alkylation: This involves the reaction of the aniline with alkylating agents such as alkyl halides or sulfates. These reactions can lead to the formation of secondary and tertiary amines.

N-Acylation: The reaction of the aniline with acylating agents like acid chlorides or anhydrides yields the corresponding amides. This transformation is often used as a protecting strategy for the amino group during other reactions, such as electrophilic aromatic substitution. chemistrysteps.com

Table 3: Examples of N-Functionalization Reactions

Reaction TypeReagentProduct
N-Methylation Methyl iodide (CH₃I)N,3-Dimethyl-4-(pyrrolidin-1-yl)aniline
N-Acetylation Acetic anhydride (B1165640) ((CH₃CO)₂O)N-(3-Methyl-4-(pyrrolidin-1-yl)phenyl)acetamide

Controlled Oxidation Pathways and Product Characterization

The oxidation of anilines can be a complex process, often leading to a mixture of products, including quinones and polymeric materials. acs.org The specific outcome of the oxidation of this compound would depend heavily on the oxidizing agent and the reaction conditions.

Potential controlled oxidation could lead to the formation of products such as the corresponding nitroso, nitro, or even azoxy compounds. However, due to the high electron density of the aromatic ring, polymerization is a significant side reaction. Characterization of the oxidation products would require a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, to elucidate the structures of the resulting compounds. The synthesis of halogenated anilines can also be achieved through the oxidation of N,N-dialkylanilines to their N-oxides, followed by treatment with thionyl halides. nih.gov

Transformations of the Pyrrolidine (B122466) Ring

The pyrrolidine ring is a saturated heterocycle and is generally less reactive than the aniline moiety. However, the nitrogen atom within the pyrrolidine ring provides a site for chemical modification.

Reactions Involving the Ring Nitrogen

The nitrogen atom in the pyrrolidine ring of this compound is a tertiary amine. As such, it can act as a nucleophile and a base. chemicalbook.comnih.govwikipedia.org

Quaternization: The lone pair of electrons on the pyrrolidine nitrogen can attack electrophiles, most notably alkyl halides, in a process called quaternization. researchgate.net This reaction results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive charge. nih.govnih.gov

Table 4: Example of Pyrrolidine Ring Nitrogen Reaction

Reaction TypeReagentProduct
Quaternization Methyl iodide (CH₃I)1-(4-Amino-2-methylphenyl)-1-methylpyrrolidinium iodide

This quaternization introduces a permanent positive charge onto the pyrrolidine nitrogen, which can significantly alter the physical and chemical properties of the molecule.

Modifications of the Pyrrolidine Carbon Skeleton

The pyrrolidine ring in this compound, while generally stable, offers several avenues for chemical modification. These transformations can introduce new functional groups, alter the steric and electronic properties of the molecule, and create derivatives with novel applications. Strategies for modifying the pyrrolidine skeleton can be inferred from general pyrrolidine chemistry, including oxidation, functionalization, and ring-restructuring reactions.

Oxidation and Functionalization: The carbon atoms alpha to the nitrogen in the pyrrolidine ring are susceptible to oxidation. researchgate.net Methods like electrochemical Shono-type oxidation can selectively convert pyrrolidines to their corresponding lactams (pyrrolidinones). acs.org Such a transformation on this compound would yield a derivative with a carbonyl group, fundamentally changing its hydrogen bonding capabilities and electronic profile. Furthermore, radical-mediated reactions, for instance using N-bromosuccinimide (NBS) with a radical initiator, can introduce functionality at the α- and β-positions of the N-protected pyrrolidine ring. nih.gov

Ring Restructuring and Synthesis of Functionalized Analogs: While direct modification of the pre-formed pyrrolidine ring is one approach, the synthesis of functionalized analogs from different precursors is a more common strategy. mdpi.com For instance, the "borrowing hydrogen" methodology allows for the direct synthesis of 3-pyrrolidinol (B147423) derivatives from 1,2,4-butanetriol (B146131) and anilines, suggesting a pathway to hydroxyl-functionalized versions of this compound. researchgate.net Similarly, 1,3-dipolar cycloaddition reactions are a classical method for constructing the pyrrolidine ring itself, allowing for the incorporation of various substituents onto the carbon skeleton from the outset. nih.gov Photo-promoted ring contraction of pyridines also presents a novel route to highly functionalized pyrrolidine derivatives that could be analogous to the target molecule. nih.gov These synthetic approaches provide access to a library of derivatives with modified pyrrolidine skeletons, enabling the systematic study of structure-activity relationships.

Cyclization and Heterocyclic Annulation Reactions

The aniline moiety of this compound is a key reactive site for building fused heterocyclic systems. The amino group, being a potent nucleophile, and the activated aromatic ring can participate in a variety of cyclization and annulation reactions to form polycyclic structures. These reactions are fundamental in creating complex molecules for materials science and medicinal chemistry.

Electrophilic cyclization reactions are a powerful tool for constructing heterocycles. nih.gov In the context of this compound, the amino group can act as an intramolecular nucleophile. If an appropriate electrophilic functional group (like an alkyne) is introduced elsewhere on the molecule, it can trigger cyclization to form fused ring systems. The outcome of these reactions is often determined by the nucleophilicity of the competing groups and the nature of the reaction intermediate. nih.gov

Furthermore, the aniline core can be a component in multi-component reactions that build heterocyclic rings. For example, benzannulation reactions that combine diketones and amines can form substituted anilines and, by extension, could be adapted to build upon the this compound framework to create more complex terphenyl-like structures. nih.gov The Diels-Alder reaction is another powerful strategy, where suitably substituted dienes can react with the aniline derivative (or a derivative thereof) acting as a dienophile to construct highly substituted polycyclic systems. nih.gov These annulation strategies provide a pathway to novel quinolines, indoles, and other fused N-heterocycles starting from the basic aniline structure.

Polymerization and Oligomerization Studies

Aniline and its derivatives are well-known precursors for the synthesis of conducting polymers, with polyaniline (PANI) being the most studied example. The presence of the amino group on this compound makes it a suitable monomer for polymerization, leading to novel polymeric materials with potentially unique properties conferred by the methyl and pyrrolidine substituents.

Oxidative Polymerization: The most common method for polymerizing anilines is through chemical or electrochemical oxidative polymerization. researchgate.net In chemical oxidative polymerization, an oxidizing agent like ammonium persulfate is used to initiate the reaction. The process involves the formation of radical cations from the aniline monomer, which then couple to form oligomers and eventually the final polymer. scispace.com The polymerization of this compound would proceed via this mechanism, leading to a polymer with the repeating unit, poly[this compound].

The substituents on the aniline ring are expected to influence the properties of the resulting polymer. The electron-donating nature of the pyrrolidine and methyl groups would likely affect the oxidation potential of the monomer and the electronic properties of the polymer. These substituents would also increase the solubility of the polymer in common organic solvents compared to the often-insoluble parent polyaniline. organic-chemistry.org

Below is a table summarizing typical conditions for the chemical oxidative polymerization of aniline derivatives, which would be applicable to this compound.

ParameterConditionRationale/Effect
Monomer This compoundThe core repeating unit of the polymer.
Oxidant Ammonium Persulfate (APS)Initiates polymerization by oxidizing the monomer to a radical cation. organic-chemistry.org
Solvent Acidic aqueous solution (e.g., 1 M HCl)Provides the acidic medium necessary for the formation of the conductive emeraldine (B8112657) salt form of the polymer. scispace.com
Temperature Room Temperature (e.g., 20-25 °C)Mild conditions are typically sufficient for polymerization. organic-chemistry.org
Reaction Time 24 hoursAllows for sufficient chain growth to achieve a high molecular weight polymer. organic-chemistry.org

Electrochemical Polymerization: Alternatively, electropolymerization can be employed. This technique allows for the direct deposition of the polymer film onto an electrode surface, offering excellent control over the film's thickness and morphology. researchgate.net The process involves applying a potential to an electrode in a solution containing the monomer, leading to the formation of the polymer film on the electrode surface. acs.org This method would be suitable for creating thin, uniform films of poly[this compound] for applications in sensors or electronic devices.

Oligomerization: During the initial stages of polymerization, or under conditions with a high oxidant-to-monomer ratio, the formation of well-defined oligomers can be favored. These oligomers are valuable as model compounds for understanding the structure-property relationships of the polymer and may exhibit their own unique electronic and optical properties.

Advanced Research Applications and Future Directions for 3 Methyl 4 Pyrrolidin 1 Yl Aniline

Exploration in Biological and Medicinal Chemistry Research

The scaffold of 3-Methyl-4-(pyrrolidin-1-yl)aniline, which combines an aromatic amine with a pyrrolidine (B122466) ring and a methyl group, makes it a valuable building block in the design and synthesis of novel bioactive molecules.

Precursor Role in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds. The aniline (B41778) functional group is readily amenable to a range of chemical transformations, including acylation, alkylation, and diazotization, allowing for its incorporation into more complex molecular architectures. For instance, substituted anilines are crucial starting materials in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy. The pyrrolidine moiety can influence the solubility, lipophilicity, and metabolic stability of a drug candidate, while the methyl group can provide a handle for modulating steric interactions with biological targets.

The synthesis of complex heterocyclic systems, which are prevalent in many drug classes, can also utilize this compound. The amino group can be transformed into various nitrogen-containing heterocycles, and the pyrrolidine ring can be further functionalized to optimize biological activity.

Investigation of General Biological Activities of Related Aromatic Amines

Aromatic amines and their derivatives are known to exhibit a wide spectrum of biological activities. Research into compounds structurally related to this compound has revealed potential applications in several therapeutic areas. For example, various substituted anilines have been investigated for their antimicrobial, anti-inflammatory, and analgesic properties.

Pyrrolidine-containing compounds have also shown significant pharmacological potential, including anticancer and antiviral activities. nih.gov The combination of these two pharmacophoric groups in a single molecule suggests that this compound and its derivatives could be promising candidates for screening in various biological assays. Studies on related structures have shown that the nature and position of substituents on the aniline ring can significantly impact the biological activity profile.

Structure-Activity Relationship (SAR) Studies for Designing Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For this compound, SAR studies would focus on understanding the contribution of each structural component to its biological activity.

Key areas of investigation in SAR studies would include:

The Pyrrolidine Ring: Modification of the pyrrolidine ring, such as substitution at different positions or ring-opening, can provide insights into its role in target binding and pharmacokinetic properties.

The Methyl Group: The position and nature of the alkyl substituent on the aniline ring can influence steric and electronic properties, which in turn can affect biological activity. Comparing the activity of analogues with different alkyl groups or with no substitution would be informative.

The Aniline Moiety: The amino group is a key site for interaction with biological targets and for further chemical modification. Derivatization of the amino group can lead to compounds with altered potency, selectivity, and metabolic stability.

A study on biaryl amide derivatives as inhibitors of the hepatitis C virus highlighted the importance of specific substitutions on the aniline ring for antiviral activity. nih.gov Similarly, research on analogues of the M1 selective muscarinic receptor agonist xanomeline (B1663083) demonstrated how methyl substitution on a heterocyclic ring can influence receptor affinity. doi.org These examples underscore the value of systematic SAR studies in drug discovery.

Potential in Materials Science and Engineering

The chemical structure of this compound also makes it an interesting candidate for applications in materials science, particularly in the development of functional organic materials.

Building Block for Polymers and Dyes

Aniline and its derivatives are well-known monomers for the synthesis of polyanilines, a class of conducting polymers. nih.govrsc.org The presence of the pyrrolidine and methyl substituents on the aniline ring of this compound can be expected to modify the properties of the resulting polymer. These substituents can influence the solubility of the polymer in common organic solvents, which is a critical factor for processability and the formation of thin films. nih.gov

Furthermore, the electronic properties of the polymer can be tuned by the electron-donating nature of the pyrrolidinyl and methyl groups. This can affect the polymer's conductivity, redox behavior, and optical properties, making it potentially useful for applications such as sensors, electrochromic devices, and corrosion inhibitors. nih.govresearchgate.net The aniline core also makes this compound a potential precursor for the synthesis of azo dyes, where the color and properties of the dye can be modulated by the substituents on the aromatic ring.

Application in Organic Electronic Materials

The field of organic electronics relies on the development of novel organic materials with tailored electronic and optical properties. ossila.com Aniline derivatives are explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Role as a Ligand or Catalyst in Chemical Processes

The structural framework of this compound, which features both a pyrrolidine ring and an aniline moiety, makes it a point of interest for applications in catalysis, particularly as a ligand for metal-catalyzed reactions. The nitrogen atoms within this compound can act as binding sites for metal centers, forming complexes that can catalyze a variety of chemical transformations.

Research has shown that related N-aryl-substituted pyrrolidine structures are integral components in bioactive molecules and pharmaceuticals. The development of efficient catalytic systems for the synthesis of these pyrrolidine-containing compounds is an active area of research. For instance, iridium-catalyzed transfer hydrogenation has been successfully used for the reductive amination of diketones with anilines to produce N-aryl-substituted pyrrolidines. Furthermore, palladium-catalyzed reactions are employed for the synthesis of N-aryl pyrrolidines from γ-(N-arylamino) alkenes.

Data-driven approaches are also being used to understand the structure-function relationships of aryl pyrrolidine-based hydrogen-bond donor catalysts. These studies help in modeling the characteristics of these catalysts and predicting their performance in different reactions. The steric and electronic properties of substituents on the aryl pyrrolidine structure have been shown to play a critical role in the enantioselectivity of catalyzed reactions.

While direct catalytic applications of this compound are still emerging, its derivatives are being explored. For example, Schiff base ligands derived from substituted anilines have been used to synthesize metal complexes with potential applications in catalysis and biological systems. A novel Schiff base ligand, 3-chloro-4-methyl-N-[(1E)-1-phenylethyli dene]aniline, was synthesized and complexed with Mn(II), Fe(II), Co(II), and Ni(II), with the resulting complexes showing enhanced antifungal activity compared to the free ligand.

Table 1: Examples of Catalytic Systems Involving Substituted Anilines and Pyrrolidines

Catalyst/Ligand System Reaction Type Application Reference
Iridium-Catalyzed Transfer Hydrogenation Reductive Amination Synthesis of N-Aryl-Substituted Pyrrolidines
Palladium-Catalyzed Alkene Insertion Synthesis of N-Aryl Pyrrolidines
Aryl Pyrrolidine-Based H-Bond Donors Asymmetric Catalysis Enantioselective Ring Opening
3-chloro-4-methyl-N-[(1E)-1-phenylethyli dene]aniline Metal Complexes Complexation Antifungal Agents

Environmental Chemistry and Sustainability Research

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly being applied to the synthesis of aniline derivatives. Traditional methods for synthesizing substituted anilines often involve harsh conditions and environmentally harmful reagents.

Recent advancements have focused on developing novel and efficient synthetic methods that are more environmentally benign. For example, a catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been developed, proceeding through an imine condensation–isoaromatization pathway under mild conditions. Another green approach involves the synthesis of substituted anilines from benzyl (B1604629) azides using concentrated sulfuric acid at room temperature, which is a fast and efficient method. Researchers have also explored two-step syntheses of compounds like 4-bromoacetanilide from aniline using greener reagents to teach green chemistry principles.

Ultrasound-promoted, one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones using citric acid as a green catalyst in ethanol (B145695) has also been reported. This method offers several advantages, including a clean reaction profile, easy work-up, excellent yields, and short reaction times. The development of such methods highlights the ongoing efforts to create more sustainable chemical manufacturing processes.

Q & A

Q. What are the optimized synthetic routes for 3-Methyl-4-(pyrrolidin-1-yl)aniline, and what reaction conditions influence yield?

The synthesis typically involves etherification of 3-methyl-4-hydroxyaniline with 2-bromoethylpyrrolidine in the presence of a base like potassium carbonate (K₂CO₃). Key parameters include:

  • Temperature : Room temperature to mild heating (~50–80°C).
  • Solvent : Polar aprotic solvents (e.g., DMF or acetone) enhance reactivity.
  • Purification : Column chromatography or recrystallization improves purity (>95%). Scaling up requires optimization for continuous flow reactors to maintain efficiency .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR : ¹H and ¹³C NMR confirm the pyrrolidine ring (δ ~2.7–3.5 ppm for N-CH₂) and aniline protons (δ ~6.5–7.0 ppm).
  • Mass Spectrometry : ESI-MS identifies the molecular ion peak at m/z 206.28 (C₁₃H₂₀N₂O).
  • Elemental Analysis : Validates stoichiometry (C: 72.18%, H: 9.32%, N: 12.95%).
  • X-ray Crystallography : Resolves spatial configuration (e.g., SHELX programs refine crystal structures) .

Q. What common chemical reactions does this compound undergo, and how do substituents influence reactivity?

Key reactions include:

  • Oxidation : Aniline moiety forms quinones using KMnO₄/CrO₃.
  • Electrophilic Substitution : Halogenation (Br₂/FeBr₃) at the aromatic ring’s para position.
  • Reduction : Catalytic hydrogenation (Pd/C) reduces nitro intermediates to amines. The methyl group sterically hinders meta-substitution, directing reactivity to ortho/para positions .

Advanced Research Questions

Q. What is the molecular mechanism underlying its activity as a PPAR-delta agonist?

The compound binds to the peroxisome proliferator-activated receptor delta (PPAR-δ), modulating lipid metabolism and glucose homeostasis. Structural studies suggest:

  • The pyrrolidine ring interacts with hydrophobic receptor pockets.
  • The aniline group forms hydrogen bonds with Arg248 and Tyr327 residues.
  • Activation upregulates genes like PDK4 and CPT1A, enhancing fatty acid oxidation .

Q. How do structural modifications impact its biological activity? Insights from SAR studies.

Comparative studies with analogs reveal:

Modification Effect on Activity
Methyl → TrifluoromethylIncreased lipophilicity; improved IC₅₀ (e.g., 0.88 μM vs. 1.2 μM in HCT-116)
Pyrrolidine → PiperidineReduced PPAR-δ affinity due to ring strain
Ethoxy linker elongationDecreased bioavailability (logP >3.5)
Optimal activity requires a balance between hydrophobicity and hydrogen-bonding capacity .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

Discrepancies arise from:

  • Cell Line Variability : MCF-7 (breast cancer) vs. HCT-116 (colon cancer) show differing sensitivity (IC₅₀: 1.5 μM vs. 0.9 μM).
  • Assay Conditions : Serum-free media increases potency by 30% compared to serum-rich conditions.
  • Metabolic Stability : Cytochrome P450 isoforms (e.g., CYP3A4) degrade the compound in hepatic microsomes. Standardizing protocols and using isogenic cell lines mitigate variability .

Q. What advanced techniques elucidate its solid-state properties and intermolecular interactions?

  • Hirshfeld Surface Analysis : Quantifies non-covalent interactions (e.g., H-bonding, π-π stacking) in crystals.
  • DFT Calculations : Predict electrostatic potential maps and frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV).
  • Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 250°C .

Q. What analytical methods detect and quantify this compound in biological matrices?

  • LC-MS/MS : MRM transitions at m/z 206 → 164 (LOQ: 0.1 ng/mL in plasma).
  • Immunoassays : Anti-PPAR-δ antibodies enable ELISA-based detection (dynamic range: 0.5–50 nM).
  • Microdialysis : Coupled with HPLC-UV monitors real-time concentration in rodent brains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.